O-Phenolsulfonic Acid: A Comprehensive Technical Guide
O-Phenolsulfonic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Phenolsulfonic acid, systematically known as 2-hydroxybenzenesulfonic acid, is an aromatic organic compound with the chemical formula C₆H₆O₄S.[1][2] It is characterized by a phenol (B47542) ring substituted at the ortho-position with a sulfonic acid group.[1][2] This structural arrangement of a hydroxyl and a sulfonic acid group on adjacent carbon atoms of the benzene (B151609) ring imparts specific chemical and physical properties that make it a significant intermediate in various industrial and research applications.[1] These include the synthesis of pharmaceuticals, dyes, and specialized polymers.[1][3] The proximity of the two functional groups allows for potential intramolecular interactions that influence its acidity and reactivity.[1] This guide provides an in-depth overview of the core chemical and physical properties of O-phenolsulfonic acid, detailed experimental protocols, and a discussion of its biological significance.
Chemical and Physical Properties
O-Phenolsulfonic acid is a strong acid that typically appears as a yellowish liquid, which may turn brown upon exposure to air.[4][5] It is hygroscopic and soluble in water and alcohol.[4][6] The properties of O-phenolsulfonic acid are often reported for a mixture with its para-isomer, but this guide focuses on the ortho-isomer where specific data is available.
Table 1: Physical Properties of O-Phenolsulfonic Acid
| Property | Value | References |
| Molecular Formula | C₆H₆O₄S | [2][7] |
| Molecular Weight | 174.18 g/mol | [2][7] |
| Appearance | Yellowish liquid, turns brown on exposure to air | [4][5] |
| Melting Point | 145 °C (decomposes) | [2][4][8] |
| Boiling Point | 275.14 °C (rough estimate) | [2] |
| Density (estimate) | 1.384 g/cm³ | [2] |
| Solubility | Miscible with water and alcohol | [2][4] |
Table 2: Chemical and Spectroscopic Properties of O-Phenolsulfonic Acid
| Property | Value | References |
| IUPAC Name | 2-hydroxybenzenesulfonic acid | [7] |
| CAS Number | 609-46-1 | [7][8] |
| pKa (Predicted) | -0.60 ± 0.15 | [2] |
| XLogP3 | 0.9 | [2] |
| Predicted ¹H NMR Data | ||
| H-3 | 7.0 - 7.2 ppm (d, J≈8 Hz) | [1] |
| H-4 | 7.4 - 7.6 ppm (t, J≈8 Hz) | [1] |
| H-5 | 6.9 - 7.1 ppm (t, J≈8 Hz) | [1] |
| H-6 | 7.7 - 7.9 ppm (d, J≈8 Hz) | [1] |
| Predicted ¹³C NMR Data | ||
| C-1 (-OH) | 155 - 160 ppm | [1] |
| C-2 (-SO₃H) | 125 - 130 ppm | [1] |
| C-3 | 115 - 120 ppm | [1] |
| C-4 | 130 - 135 ppm | [1] |
| C-5 | 120 - 125 ppm | [1] |
| C-6 | 130 - 135 ppm | [1] |
| Predicted FT-IR Data | ||
| O-H stretch (phenol) | 3200 - 3600 cm⁻¹ (broad) | [1] |
| O-H stretch (sulfonic acid) | 2500 - 3000 cm⁻¹ (broad) | [1] |
| C=C stretch (aromatic) | 1450 - 1600 cm⁻¹ | [1] |
| S=O stretch | 1340 - 1440 cm⁻¹ | [1] |
| C-O stretch (phenol) | ~1225 cm⁻¹ | [1] |
| S-O stretch | ~1030 cm⁻¹ | [1] |
Experimental Protocols
Synthesis of O-Phenolsulfonic Acid via Sulfonation of Phenol
The primary method for synthesizing phenolsulfonic acid is the direct sulfonation of phenol with concentrated sulfuric acid. The distribution of ortho and para isomers is highly dependent on the reaction temperature, demonstrating a classic case of kinetic versus thermodynamic control.[9][10] At lower temperatures, the formation of o-phenolsulfonic acid is kinetically favored.[10][11]
Materials:
-
Phenol (C₆H₅OH)
-
Concentrated Sulfuric Acid (98% H₂SO₄)
-
Ice bath
-
Three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel.
Procedure:
-
In a three-neck flask, place 1.0 mole of phenol.
-
Cool the flask in an ice bath to maintain a temperature of 25-30°C.[11]
-
Slowly add 1.05 moles of concentrated sulfuric acid dropwise from the dropping funnel with continuous and vigorous stirring.[11] Ensure the temperature does not exceed 30°C.[11]
-
After the complete addition of sulfuric acid, continue stirring the mixture at 25-30°C for at least 4 hours.[11]
-
The resulting product is a mixture of o-phenolsulfonic acid (major product, ~76-82% yield) and p-phenolsulfonic acid.[11][12]
Separation and Purification of O-Phenolsulfonic Acid
The separation of ortho and para isomers can be achieved by fractional crystallization of their salts or by chromatographic methods.[1][11]
Protocol for Separation via Fractional Crystallization of Calcium Salts:
-
Dilute the crude phenolsulfonic acid reaction mixture with water.[11]
-
Slowly add a slurry of calcium hydroxide (B78521) [Ca(OH)₂] in water with vigorous stirring until the solution is neutralized. Excess sulfuric acid will precipitate as calcium sulfate (B86663) (CaSO₄).[11]
-
Heat the mixture to approximately 95°C for about two hours to ensure the reaction is complete.[11][13]
-
Filter off the precipitated calcium sulfate. The filtrate contains an aqueous solution of calcium phenolsulfonate isomers.[11][13]
-
Concentrate the filtrate by evaporation. The less soluble calcium p-phenolsulfonate will crystallize out first.[11]
-
Filter to remove the p-isomer crystals.[1]
-
Further concentrate the mother liquor and cool to precipitate crystals of calcium o-phenolsulfonate.[1][11]
-
The o-phenolsulfonic acid can be regenerated by treating the calcium salt with a stoichiometric amount of sulfuric acid, followed by filtration of the precipitated calcium sulfate.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a common technique for the analysis and quantification of phenolsulfonic acid isomers.
General Protocol:
-
Column: A reversed-phase C18 column is often suitable.[1]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with a small amount of an acid like trifluoroacetic acid or phosphoric acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[1][14][15][16][17]
-
Detection: UV detection at a wavelength where both isomers absorb, typically around 280 nm.[1]
-
Sample Preparation: The sample should be dissolved in the mobile phase or a compatible solvent and filtered before injection.
Biological Significance and Signaling Pathways
O-Phenolsulfonic acid is recognized as a metabolite of phenol in biological systems.[7][18] Phenolic compounds, which can be xenobiotics, generally undergo Phase II metabolism to increase their water solubility for excretion.[18][19] A key reaction in this phase is sulfation, which is catalyzed by sulfotransferase enzymes.[20][21]
While specific signaling pathways directly involving O-phenolsulfonic acid are not extensively detailed in the literature, the metabolism of phenolic acids, in general, can influence pathways related to detoxification and antioxidant responses.[18][19] Some phenolic acids have been shown to modulate the activity of human phenolsulfotransferases.[20] The biological effects of phenolic compounds are a subject of ongoing research, particularly concerning their antioxidant properties and their potential interactions with cellular signaling cascades.[19]
Applications in Research and Drug Development
O-Phenolsulfonic acid serves as a versatile catalyst and intermediate in organic synthesis, including in the pharmaceutical industry.[3][12] Its strong acidic nature makes it an effective catalyst for reactions such as esterification and condensation.[3][12] Furthermore, it is a key component in the synthesis of ion-exchange resins.[22] In drug development, understanding the metabolic pathways of phenolic compounds, including the formation of sulfonated metabolites like O-phenolsulfonic acid, is crucial for assessing the bioavailability and detoxification of drug candidates.[21]
Safety Information
O-Phenolsulfonic acid is a corrosive substance that can cause severe skin burns and eye damage.[7][23][24][25] It is harmful if swallowed.[23] Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[23][25] Work should be conducted in a well-ventilated area.[25] In case of contact, affected areas should be rinsed immediately with plenty of water.[23][25]
References
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- 6. PHENOLSULFONIC ACID, LIQUID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. o-Phenolsulfonic acid | C6H6O4S | CID 11867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
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- 12. Buy O-Phenolsulfonic acid | 1333-39-7 [smolecule.com]
- 13. prepchem.com [prepchem.com]
- 14. Separation of 4-Phenolsulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. redalyc.org [redalyc.org]
- 17. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 18. benchchem.com [benchchem.com]
- 19. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effects of phenolic acids on human phenolsulfotransferases in relation to their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis [mdpi.com]
- 22. benchchem.com [benchchem.com]
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